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Introduction

Technetium-99m Mertiatide (°°*Tc-MAG3), a radiopharmaceutical agent, is a cornerstone in
pediatric nephrology research and clinical practice. Its utility lies in the dynamic assessment of
renal function, particularly in the evaluation of renal blood flow, tubular function, and urinary
drainage. Mertiatide is an analogue of para-aminohippuric acid (PAH) and is primarily cleared
from the blood by the proximal renal tubules, with a smaller fraction eliminated by glomerular
filtration. This rapid tubular secretion allows for high-quality imaging of the renal parenchyma
and collecting system, making it an invaluable tool for investigating a range of pediatric kidney
diseases.

This document provides detailed application notes and protocols for the use of Mertiatide in
pediatric nephrology research, with a focus on quantitative data presentation, experimental
methodologies, and visualization of key processes.

Key Applications in Pediatric Nephrology Research

Mertiatide is predominantly used in the following research and clinical applications:
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» Evaluation of Urinary Tract Obstruction: Diuretic renography with Mertiatide is the gold
standard for differentiating between obstructive and non-obstructive hydronephrosis in
children.

o Assessment of Individual Kidney Function: It allows for the quantification of split renal
function (differential function), which is crucial in the management of unilateral kidney
diseases.

o Measurement of Effective Renal Plasma Flow (ERPF): Mertiatide clearance provides a
reliable estimation of ERPF, a key indicator of renal function.

» Monitoring of Renal Transplant Function: It is used to assess perfusion and function of
transplanted kidneys and to detect complications such as rejection or acute tubular necrosis.

o Evaluation of Congenital and Acquired Renal Abnormalities: Mertiatide scintigraphy aids in
the diagnosis and functional assessment of various congenital anomalies of the kidney and
urinary tract (CAKUT).

Data Presentation

Quantitative data derived from Mertiatide studies are essential for objective assessment and
longitudinal monitoring of pediatric renal function.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b549169?utm_src=pdf-body
https://www.benchchem.com/product/b549169?utm_src=pdf-body
https://www.benchchem.com/product/b549169?utm_src=pdf-body
https://www.benchchem.com/product/b549169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Mean Value ( .
Parameter Age Group Unit Reference
SD) or Range

99mTe-MAG3
Clearance (non- < 2years 98 £ 57 ml/min [1]
corrected)
> 8 years 208 + 66 ml/min [1]
99mTc-MAG3
Clearance )
) 1-17 years 315+ 114 ml/min/1.73 m2 [1]

(normalized to
1.73 m?)
Adult Normal
Range (for < 40 years 321 £69 ml/min/1.73 m2 [2]
comparison)
Split Renal
Function Pediatric 45 - 55 % [3][4]
(Normal)
Split Renal <450r>10%
Function Pediatric difference % [3]
(Abnormal) between kidneys
Time to Peak Reference ]

o 0-0.5years ] minutes [5]
Activity (Tmax) values defined

Reference i
0.5 -2 years ] minutes [5]
values defined

Normal <5 minutes [6]

Washout Half-
Time (T1/2) in

S Normal <10-15 minutes [7]
Diuretic
Renography
Equivocal 15-20 minutes [7]
Obstructed > 20 minutes [71[8]
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Experimental Protocols
Protocol 1: Diuretic Renography for Evaluation of
Urinary Tract Obstruction

This protocol outlines the procedure for performing a diuretic renogram using °°™Tc-MAG3 to
assess for urinary tract obstruction in pediatric patients. The F+20 protocol is described here,
where the diuretic is administered 20 minutes after the radiotracer.

1. Patient Preparation:

o Ensure the patient is well-hydrated. Oral hydration with 10-15 mL/kg of water or clear fluids
is encouraged 30-60 minutes before the study.[9] Intravenous hydration may also be
administered.

e For infants, feeding can be encouraged to ensure hydration and promote calmness.

e The patient should void immediately before the start of the imaging to minimize the effect of
a full bladder on renal drainage.[10]

e In some cases, particularly in infants and young children who cannot cooperate with voiding
on command, a bladder catheter may be placed to ensure the bladder remains empty.

2. Radiopharmaceutical and Diuretic Dosing:

» 99mTc-Mertiatide: The recommended pediatric dose is weight-based, typically 1.9 MBg/kg
(50 uCi/kg), with a minimum dose of 19 MBq (0.5 mCi) and some institutions using a
minimum of 37 MBq (1 mCi).[11]

o Furosemide (diuretic): The standard dose is 1.0 mg/kg, with a maximum dose of 40 mg.[10]
[12]

3. Image Acquisition:

e The patient is positioned supine on the imaging table with the gamma camera placed
posteriorly to view the kidneys and bladder.[10]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6997479/
https://radiology.wisc.edu/wp-content/uploads/2017/12/Kidney_Flow_Function_with_Diuretic_February-2017.pdf
https://www.benchchem.com/product/b549169?utm_src=pdf-body
https://tech.snmjournals.org/content/36/3/162
https://radiology.wisc.edu/wp-content/uploads/2017/12/Kidney_Flow_Function_with_Diuretic_February-2017.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6167528/
https://radiology.wisc.edu/wp-content/uploads/2017/12/Kidney_Flow_Function_with_Diuretic_February-2017.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

« A dynamic acquisition is initiated immediately upon intravenous bolus injection of °°™Tc-
Mertiatide.

o Perfusion Phase: Rapid sequential images (e.g., 1-2 seconds/frame for 1 minute) are
acquired to assess renal blood flow.

e Functional Phase: Dynamic images are then acquired at a slower frame rate (e.g., 15-30
seconds/frame) for a total of 20-30 minutes.[11]

e At 20 minutes post-injection of Mertiatide, furosemide is administered intravenously.

o Post-diuretic Phase: Dynamic imaging continues for another 15-20 minutes to assess the
washout of the tracer from the renal collecting systems.

e A post-void static image is typically acquired at the end of the study to evaluate for any
residual activity.

4. Data Processing and Analysis:
o Regions of interest (ROIs) are drawn around each kidney and a background region.
o Time-activity curves (renograms) are generated for each kidney.

e Split Renal Function: Calculated from the integral of the kidney counts during the initial 1-2
minutes of the study.[13]

e Time to Peak (Tmax): The time from injection to the point of maximum activity in the
renogram curve.

e Washout Half-Time (T1/2): The time it takes for the post-diuretic renal activity to decrease by
50% from its peak value. A T1/2 of less than 15 minutes is generally considered non-
obstructive, while a T1/2 greater than 20 minutes is suggestive of obstruction.[7][8]

Protocol 2: Measurement of Effective Renal Plasma Flow
(ERPF)
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This protocol describes a single-blood-sample method for determining °°™Tc-MAG3 clearance,
which is a reliable estimate of ERPF.

. Patient Preparation:
Similar to the diuretic renography protocol, ensure the patient is well-hydrated.
. Radiopharmaceutical Dosing:

The same weight-based dosing for 2°™Tc-Mertiatide is used as in the renography protocol.
The exact injected dose must be accurately measured.

. Procedure:
A standard dynamic renal scan is performed as described in Protocol 1 (steps 3a and 3b).

A single blood sample is drawn from the contralateral arm at a specific time point post-
injection, typically between 30 and 40 minutes for children.[1]

. Sample and Data Analysis:
The radioactivity in a known volume of plasma is measured in a gamma counter.

The 2°MTc-MAG3 clearance is calculated using an established formula that incorporates the
injected dose, the plasma activity, and the time of the blood sample.[1][14] Several validated
formulas are available in the literature and may be incorporated into commercial software.

The calculated clearance is then normalized to a standard body surface area of 1.73 m2.

Visualizations
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Caption: Workflow of a pediatric diuretic renography study.
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Caption: Renal excretion pathway of 99mTc-Mertiatide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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